

"3-oxo-N-(2-oxooxolan-3-yl)octanamide" natural sources and producers

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Compound of Interest

Compound Name: 3-oxo-N-(2-oxooxolan-3-yl)octanamide

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An In-depth Technical Guide to **3-oxo-N-(2-oxooxolan-3-yl)octanamide** (3-oxo-C8-HSL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-N-(2-oxooxolan-3-yl)octanamide, a member of the N-acyl-L-homoserine lactone (AHL) family, is a crucial signaling molecule in bacterial quorum sensing. Commonly referred to as 3-oxo-C8-HSL, this autoinducer plays a pivotal role in regulating gene expression in a population density-dependent manner in various Gram-negative bacteria. Its functions include the control of virulence factor production, biofilm formation, and plasmid conjugation, making it a significant area of study for understanding bacterial pathogenesis and developing novel anti-infective strategies.

This technical guide provides a comprehensive overview of 3-oxo-C8-HSL, including its natural sources, commercial producers, detailed experimental protocols for its study, and an in-depth look at its primary signaling pathway.

Chemical and Physical Properties

Property	Value
IUPAC Name	N-(3-oxooctanoyl)-L-homoserine lactone
Synonyms	3-oxo-C8-HSL, N-(tetrahydro-2-oxo-3-furanyl)-3-oxooctanamide
Molecular Formula	C ₁₂ H ₁₉ NO ₄
Molecular Weight	241.28 g/mol
CAS Number	147795-39-9
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as ethanol, methanol, DMSO, and ethyl acetate. Sparingly soluble in water.

Natural Sources and Producers

3-oxo-C8-HSL is a naturally occurring autoinducer produced by a variety of Gram-negative bacteria. While over 70 species of Gram-negative bacteria are known to produce AHLs, the following are confirmed producers of 3-oxo-C8-HSL[1][2]:

Bacterial Species	Significance
Agrobacterium tumefaciens	A well-studied plant pathogen where 3-oxo-C8-HSL regulates the conjugation of the Ti plasmid. [3][4]
Aeromonas veronii	An opportunistic human pathogen where this molecule is involved in quorum sensing.
Pectobacterium carotovorum	A plant pathogen that causes soft rot in various crops.[1][2]
Burkholderia graminis	A plant-beneficial bacterium where AHLs, including 3-oxo-C8-HSL, are involved in plant interactions.[1]

Commercial Producers

Several chemical suppliers provide synthetic 3-oxo-C8-HSL for research purposes. The purity and formulation may vary, so it is crucial to consult the supplier's specifications.

Producer	Product Name	Catalog Number (Example)
Sigma-Aldrich (Merck)	N-(β -Ketocaproyl)-L-homoserine lactone	K3139
Cayman Chemical	N-3-oxo-octanoyl-L-Homoserine lactone	10011211
Molport	3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide	MolPort-009-019-100
Santa Cruz Biotechnology	3-oxo-C8-HSL	sc-205650

Signaling Pathway: The *Agrobacterium tumefaciens* TraR/TraI System

In *Agrobacterium tumefaciens*, the synthesis and perception of 3-oxo-C8-HSL are governed by the TraR/TraI quorum-sensing system, which controls the conjugal transfer of the Ti plasmid.

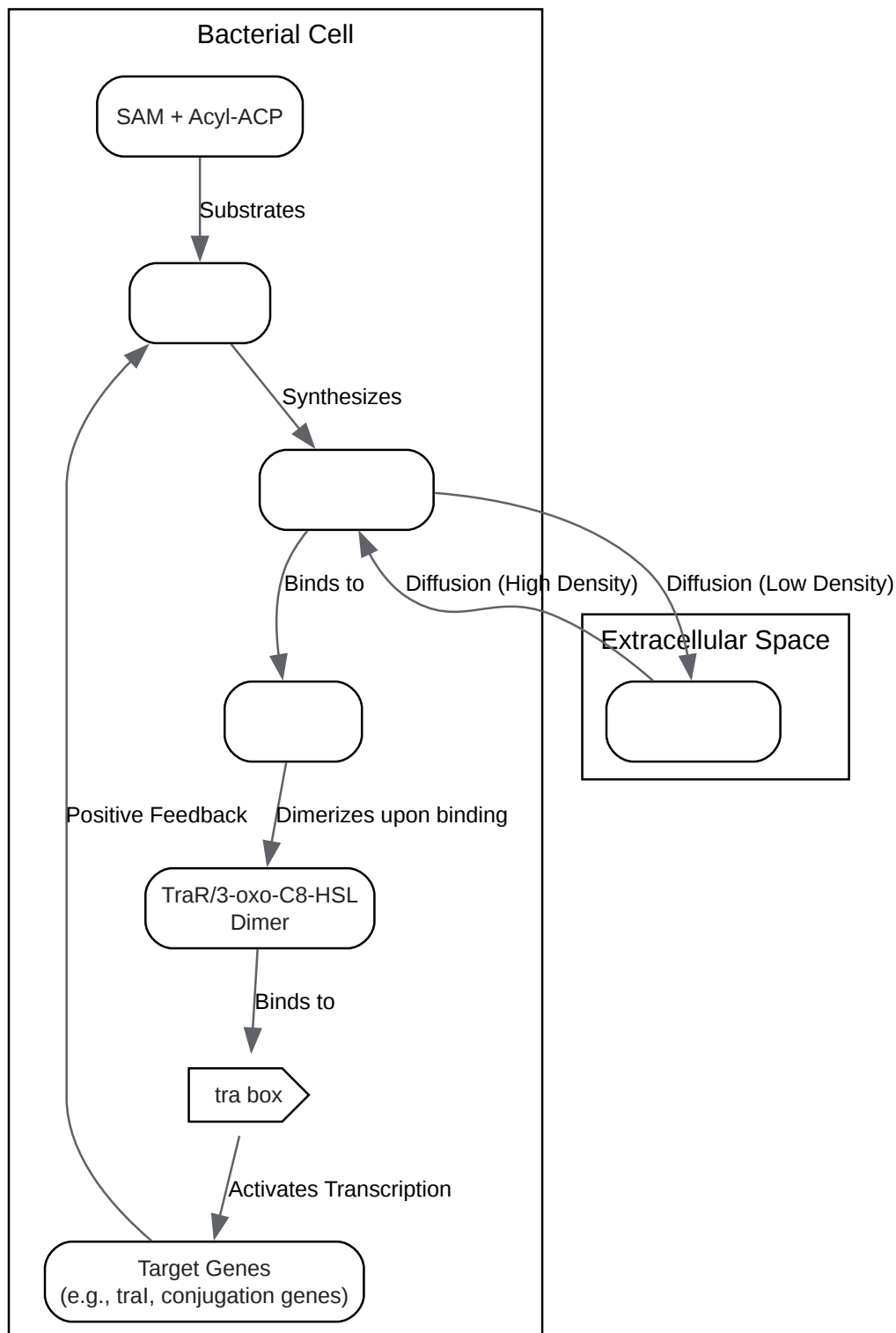
Key Components:

- **TraI:** The autoinducer synthase responsible for the synthesis of 3-oxo-C8-HSL from S-adenosylmethionine (SAM) and an acylated acyl carrier protein (ACP).
- **TraR:** A cytoplasmic receptor and transcriptional regulator that binds to 3-oxo-C8-HSL.
- **tra box:** A specific DNA sequence upstream of target genes to which the TraR/3-oxo-C8-HSL complex binds.

Mechanism of Action:

- At low cell densities, the concentration of 3-oxo-C8-HSL is minimal.

- As the bacterial population grows, TraI synthesizes 3-oxo-C8-HSL, which diffuses out of the cells.
- When a threshold concentration is reached, 3-oxo-C8-HSL diffuses back into the cells and binds to the TraR protein.
- This binding event induces a conformational change in TraR, leading to its dimerization.
- The TraR/3-oxo-C8-HSL dimer then binds to the tra box DNA sequences.
- This binding activates the transcription of target genes, including those required for Ti plasmid conjugation and a positive feedback loop that upregulates the expression of traI, leading to increased synthesis of 3-oxo-C8-HSL.

TraR/TraI Quorum Sensing Pathway in *Agrobacterium tumefaciens*[Click to download full resolution via product page](#)

TraR/TraI Quorum Sensing Pathway

Experimental Protocols

Extraction and Purification of 3-oxo-C8-HSL from Bacterial Culture

This protocol describes the extraction of 3-oxo-C8-HSL from a bacterial culture supernatant followed by purification using solid-phase extraction (SPE).

Materials:

- Bacterial culture grown to the stationary phase
- Ethyl acetate (HPLC grade)
- Glacial acetic acid
- C18 SPE Cartridges
- Methanol (HPLC grade)
- Deionized water
- Centrifuge and appropriate tubes
- Rotary evaporator or nitrogen evaporator
- Vacuum manifold

Procedure:

- **Cell Removal:** Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.
- **Supernatant Collection:** Carefully decant the supernatant into a clean flask.
- **Acidification:** Acidify the supernatant to a pH of approximately 3-4 with glacial acetic acid (final concentration of 0.1% v/v).
- **Liquid-Liquid Extraction:**

- Transfer the acidified supernatant to a separatory funnel.
- Add an equal volume of ethyl acetate, shake vigorously for 2 minutes, and allow the phases to separate.
- Collect the upper organic phase.
- Repeat the extraction of the aqueous phase twice more with fresh ethyl acetate.
- Solvent Evaporation: Pool the organic extracts and evaporate the solvent using a rotary evaporator at 40°C until a dry residue is obtained.
- Solid-Phase Extraction (SPE) Purification:[5]
 - Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it using a vacuum manifold. Do not let the cartridge dry out.[6]
 - Sample Loading: Re-dissolve the dried extract in a small volume of 20% methanol and load it onto the conditioned C18 cartridge at a slow flow rate (1-2 mL/min).
 - Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
 - Elution: Elute the bound 3-oxo-C8-HSL with 5 mL of 80% methanol.
- Final Preparation: Evaporate the eluted solvent to dryness under a stream of nitrogen. Reconstitute the purified 3-oxo-C8-HSL in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Extraction and Purification Workflow

Chemical Synthesis of 3-oxo-N-(2-oxooxolan-3-yl)octanamide

The following is a general protocol for the chemical synthesis of 3-oxo-C8-HSL, adapted from established methods for similar N-acyl homoserine lactones.[7]

Materials:

- L-Homoserine lactone hydrochloride
- Meldrum's acid
- Hexanoyl chloride
- Pyridine
- Magnesium ethoxide
- Toluene
- Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography

Procedure:

- Acylation of Meldrum's Acid:
 - In a round-bottom flask, dissolve Meldrum's acid in dry dichloromethane.
 - Cool the solution to 0°C and add pyridine.
 - Slowly add hexanoyl chloride dropwise and stir the reaction at room temperature overnight.
 - Wash the reaction mixture with dilute HCl and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acylated Meldrum's acid derivative.
- Formation of the β -keto ester:

- Suspend magnesium ethoxide in dry toluene.
- Add the acylated Meldrum's acid derivative and reflux the mixture for 4-6 hours.
- Cool the reaction and quench with dilute HCl.
- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl 3-oxooctanoate.
- Amidation with L-Homoserine Lactone:
 - Dissolve L-homoserine lactone hydrochloride and the ethyl 3-oxooctanoate in a suitable solvent such as pyridine.
 - Heat the mixture at a temperature sufficient to drive the reaction to completion (e.g., 80-100°C) for several hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, remove the solvent under reduced pressure.
- Purification:
 - Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain pure **3-oxo-N-(2-oxooxolan-3-yl)octanamide**.

Quantification of 3-oxo-C8-HSL by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of 3-oxo-C8-HSL using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

- Purified 3-oxo-C8-HSL extract
- 3-oxo-C8-HSL analytical standard
- Acetonitrile (LC-MS grade)

- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- C18 reversed-phase HPLC column
- HPLC-MS/MS system

Procedure:

- Standard Curve Preparation: Prepare a series of calibration standards of 3-oxo-C8-HSL in acetonitrile at concentrations ranging from 1 to 1000 ng/mL.
- HPLC Conditions (Example):
 - Column: C18 column (e.g., 2.1 x 100 mm, 1.8 μ m)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μ L
- MS/MS Conditions (Example for Positive Ion Mode):
 - Ionization Source: Electrospray Ionization (ESI)
 - Precursor Ion (m/z): 242.1 [M+H]⁺
 - Product Ion (m/z): 102.1 (characteristic fragment of the homoserine lactone ring)
 - Optimize other parameters such as collision energy and cone voltage for the specific instrument.

- Data Acquisition and Analysis:
 - Analyze the standards and samples using the established HPLC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.
 - Generate a standard curve by plotting the peak area of the 102.1 m/z product ion against the concentration of the 3-oxo-C8-HSL standards.
 - Quantify the amount of 3-oxo-C8-HSL in the samples by interpolating their peak areas from the standard curve.

Bioassay for 3-oxo-C8-HSL Detection using *Agrobacterium tumefaciens* NTL4(pZLR4)

This bioassay utilizes a reporter strain of *A. tumefaciens* that produces β -galactosidase in response to the presence of AHLs like 3-oxo-C8-HSL.[\[8\]](#)[\[9\]](#)

Materials:

- *Agrobacterium tumefaciens* NTL4(pZLR4) reporter strain
- AB minimal medium
- Gentamicin
- X-gal (5-bromo-4-chloro-3-indolyl- β -D-galactopyranoside)
- Test samples and 3-oxo-C8-HSL standards

Procedure (Plate-Based Assay):

- Prepare Reporter Plates:
 - Prepare AB minimal agar supplemented with gentamicin (25 μ g/mL) and X-gal (40 μ g/mL).
 - Pour the agar into sterile petri dishes.
- Prepare Reporter Overlay:

- Grow an overnight culture of *A. tumefaciens* NTL4(pZLR4) in AB minimal medium with gentamicin at 28°C.
- Prepare molten AB soft agar (0.7% agar) and cool to 45-50°C.
- Add the overnight culture to the soft agar (e.g., 1:1 ratio) and mix gently.
- Inoculation and Incubation:
 - Pour the reporter overlay onto the prepared agar plates.
 - Once solidified, spot 5-10 µL of your test samples and 3-oxo-C8-HSL standards onto the surface.
 - Incubate the plates at 28°C for 24-48 hours.
- Observation: A blue halo will develop around the spots containing 3-oxo-C8-HSL or other activating AHLs. The intensity of the blue color is proportional to the concentration of the AHL.

Conclusion

3-oxo-N-(2-oxooxolan-3-yl)octanamide is a central molecule in the study of bacterial communication and pathogenesis. Understanding its natural sources, the intricacies of its signaling pathways, and mastering the experimental techniques for its study are crucial for researchers in microbiology and drug development. This guide provides a foundational resource to support these endeavors, offering both theoretical knowledge and practical protocols to facilitate further investigation into the fascinating world of quorum sensing.

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